molecular formula C10H9F2NO2 B2850407 N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide CAS No. 2396580-56-4

N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide

Cat. No. B2850407
CAS RN: 2396580-56-4
M. Wt: 213.184
InChI Key: MHIYRHKUJNCHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide, also known as DMFP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMFP is a derivative of 2,4-difluoroanisole and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide is not fully understood, but it is believed to act through the inhibition of specific enzymes or proteins. In cancer cells, N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In inflammation, N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative diseases, N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide has been shown to protect neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects:
N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer cells, N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation, N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide has been shown to reduce the production of pro-inflammatory cytokines, leading to the attenuation of inflammation. In neurodegenerative diseases, N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide has been shown to protect neurons from oxidative stress and apoptosis, leading to the prevention of neurodegeneration.

Advantages and Limitations for Lab Experiments

N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide has several advantages for lab experiments, including its high purity and stability, and its potential applications in various fields. However, N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide also has some limitations, including its low solubility in water and its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide, including the optimization of its synthesis method, the exploration of its potential applications in other fields, such as energy storage and catalysis, and the investigation of its mechanism of action at the molecular level. Additionally, the development of N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide derivatives with improved properties and reduced toxicity could lead to the discovery of new drug candidates for the treatment of various diseases.

Synthesis Methods

N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide can be synthesized using different methods, including the reaction between 2,4-difluoroanisole and propargyl bromide in the presence of a base, or the reaction between 2,4-difluoroanisole and propargyl alcohol in the presence of a catalyst. The yield and purity of N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide can be improved by optimizing the reaction conditions.

Scientific Research Applications

N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide has also been used as a building block in the synthesis of various organic compounds, including heterocycles and natural products. In material science, N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide has been explored for its potential applications in the fabrication of organic electronic devices, such as organic field-effect transistors and light-emitting diodes.

properties

IUPAC Name

N-(2,4-difluoro-5-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO2/c1-3-10(14)13-8-5-9(15-2)7(12)4-6(8)11/h3-5H,1H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIYRHKUJNCHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)C=C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.